Direct Head-to-Head Comparison in Copper-Azido Molecular Tape Synthesis: N-Butylethylenediamine vs. N-Propylethylenediamine
In a direct comparative study, N-butylethylenediamine (N-Buen) and N-propylethylenediamine (N-Pren) were evaluated as chelating amine ligands for the synthesis of one-dimensional copper-azido molecular tapes . Both ligands successfully formed 1D coordination polymers, [Cu₂(N-Buen)(N₃)₄]ₙ (complex 2) and [Cu₂(N-Pren)(N₃)₄]ₙ (complex 1), respectively . The study demonstrates that N-Buen is a competent ligand for constructing step-like tetranuclear copper(II) clusters with three distinct azido bridging modes (μ-1,1, μ-1,3, and μ-1,1,1) [1]. This establishes N-Buen as a directly comparable alternative to N-Pren for targeted magnetic material synthesis.
| Evidence Dimension | Formation of 1D Copper-Azido Coordination Polymer |
|---|---|
| Target Compound Data | Formation of [Cu₂(N-Buen)(N₃)₄]ₙ (complex 2) with step-like tetranuclear Cu(II) clusters featuring three azido bridging modes |
| Comparator Or Baseline | N-Propylethylenediamine (N-Pren): Formation of [Cu₂(N-Pren)(N₃)₄]ₙ (complex 1) with identical structural topology |
| Quantified Difference | Both ligands produce isostructural 1D coordination tapes; N-Buen demonstrates functional equivalence with a longer alkyl chain. |
| Conditions | Reaction of Cu(II) ions with azido ligands in the presence of chelating amine ligands in methanolic solution at ambient temperature. |
Why This Matters
This head-to-head data confirms that N-Buen can be substituted for N-Pren in the synthesis of copper-azido molecular tapes, offering an alternative with a distinct alkyl chain that may influence solubility, crystallinity, or downstream processing without compromising structural integrity.
- [1] CrystEngComm, 2011, 13, 6415-6421. DOI: 10.1039/C1CE05800A. View Source
